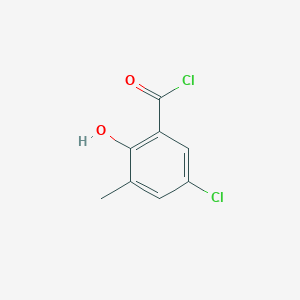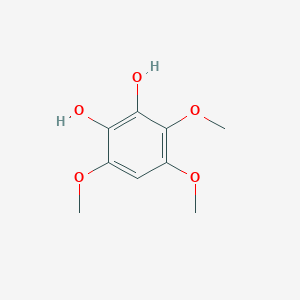
3,4,6-Trimethoxybenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Trimethoxybenzene-1,2-diol is an organic compound with the molecular formula C9H12O5 It is a derivative of benzene, featuring three methoxy groups (-OCH3) and two hydroxyl groups (-OH) attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trimethoxybenzene-1,2-diol typically involves the methylation of gallic acid derivatives. One common method includes the use of dimethyl sulfate as the methylating agent in the presence of sodium hydroxide. The reaction proceeds through an O-alkylation mechanism, resulting in the formation of the trimethoxy derivative .
Industrial Production Methods
For industrial production, the process is scaled up by optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-Trimethoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used
Applications De Recherche Scientifique
3,4,6-Trimethoxybenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mécanisme D'action
The mechanism of action of 3,4,6-Trimethoxybenzene-1,2-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. Its methoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Trimethoxybenzene: Similar structure but with different positions of methoxy groups.
1,2,3-Trimethoxybenzene: Another isomer with methoxy groups at different positions.
1,3,5-Trimethoxybenzene: Features methoxy groups at the 1, 3, and 5 positions on the benzene ring.
Uniqueness
3,4,6-Trimethoxybenzene-1,2-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The specific arrangement of these groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H12O5 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
3,4,6-trimethoxybenzene-1,2-diol |
InChI |
InChI=1S/C9H12O5/c1-12-5-4-6(13-2)9(14-3)8(11)7(5)10/h4,10-11H,1-3H3 |
Clé InChI |
WPLWNUNZSLWPJE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1O)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13962844.png)
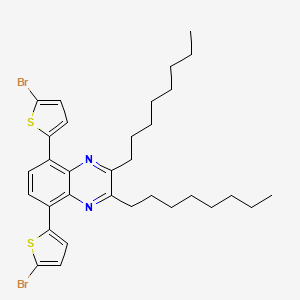
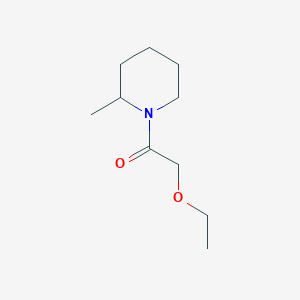
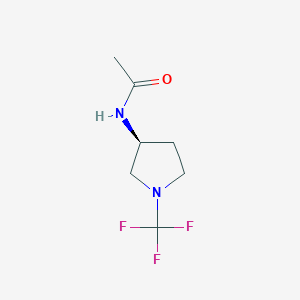
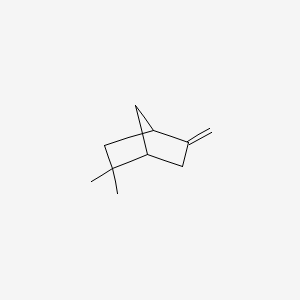
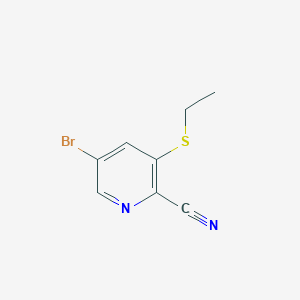
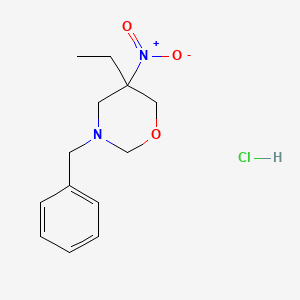


![(2S)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13962887.png)
![2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide](/img/structure/B13962893.png)
